4-Chloro-2-((2-fluorobenzyl)oxy)pyridine

Lipophilicity Drug-likeness Oral bioavailability

4-Chloro-2-((2-fluorobenzyl)oxy)pyridine (CAS 1346707-06-9) is a disubstituted pyridine featuring a 4-chloro group and a 2-fluorobenzyl ether at the 2-position. With a molecular formula of C12H9ClFNO, molecular weight of 237.66 g/mol, calculated LogP of 3.45, and topological polar surface area (PSA) of 22.12 Ų , this heterocyclic building block is commercially available at ≥98% purity from multiple suppliers under ISO-certified quality systems.

Molecular Formula C12H9ClFNO
Molecular Weight 237.66 g/mol
CAS No. 1346707-06-9
Cat. No. B11924810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-((2-fluorobenzyl)oxy)pyridine
CAS1346707-06-9
Molecular FormulaC12H9ClFNO
Molecular Weight237.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)COC2=NC=CC(=C2)Cl)F
InChIInChI=1S/C12H9ClFNO/c13-10-5-6-15-12(7-10)16-8-9-3-1-2-4-11(9)14/h1-7H,8H2
InChIKeyKRPFJSQWPWHRAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-((2-fluorobenzyl)oxy)pyridine (CAS 1346707-06-9): A Halogenated Pyridine Building Block with Defined Physicochemical and IP-Significant Differentiation


4-Chloro-2-((2-fluorobenzyl)oxy)pyridine (CAS 1346707-06-9) is a disubstituted pyridine featuring a 4-chloro group and a 2-fluorobenzyl ether at the 2-position. With a molecular formula of C12H9ClFNO, molecular weight of 237.66 g/mol, calculated LogP of 3.45, and topological polar surface area (PSA) of 22.12 Ų , this heterocyclic building block is commercially available at ≥98% purity from multiple suppliers under ISO-certified quality systems . Its substitution pattern distinguishes it from regioisomeric and halogen-variant analogs, making it a non-interchangeable intermediate in medicinal chemistry, most notably in patent-protected GLP-1 receptor agonist programs [1].

Why In-Class 2-Benzyloxypyridine Analogs Cannot Be Interchanged: The Physicochemical and SAR Identity of 4-Chloro-2-((2-fluorobenzyl)oxy)pyridine


Substituting the 2-fluorobenzyl group with a 2-chlorobenzyl increases calculated LogP by approximately 0.67 units (from 3.45 to 4.12), altering membrane permeability and formulation behavior [1]. Shifting the fluorine from the ortho to the para position (using the 4-fluorobenzyl isomer) retains an identical LogP of 3.45 but produces divergent solid-state packing, regiochemical reactivity, and steric profiles that impact downstream coupling yields . In a structurally related GLP-1 agonist chemotype, the 4-chloro-2-fluorophenyl substitution yielded an EC50 of 3100 nM, while the regioisomeric 2-chloro-4-fluorophenyl analog shifted potency to 2600 nM—a 16% difference driven solely by halogen position [2]. Such sensitivity to substitution pattern means generic replacement of this building block risks altering both pharmacokinetic properties and target engagement.

Quantitative Differentiation Evidence for 4-Chloro-2-((2-fluorobenzyl)oxy)pyridine (CAS 1346707-06-9) Versus Closest Analogs


LogP Reduction of 0.67 Units vs. 2-Chlorobenzyl Analog Enhances Aqueous Compatibility

The target compound exhibits a calculated LogP of 3.45 , compared to 4.12 for the 2-chlorobenzyl analog (CAS 1346707-09-2) [1], representing a 0.67 log unit reduction in lipophilicity. This difference corresponds to an approximately 4.7-fold lower octanol-water partition coefficient, placing the target compound closer to the optimal Lipinski logP range (<5) for oral drug candidates and reducing the risk of solubility-limited absorption or high metabolic clearance often associated with overly lipophilic intermediates [2].

Lipophilicity Drug-likeness Oral bioavailability

Identical LogP but Distinct Coupling Reactivity vs. 4-Fluorobenzyl Regioisomer

While both the 2-fluorobenzyl (target) and 4-fluorobenzyl (CAS 1346707-08-1) isomers share a calculated LogP of 3.45 , the ortho-fluorine in the target compound exerts a stronger electron-withdrawing inductive effect on the benzylic ether oxygen, modulating the electron density at the pyridine 2-position and altering reactivity in nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. In fluorine-containing pyridine systems, the position of the fluorine substituent on the benzyl ring has been shown to influence reaction rates and regioselectivity in subsequent functionalization steps [1].

Regiochemistry Nucleophilic aromatic substitution Cross-coupling

EC50 Range of 50–109 nM Achieved When Incorporated into Optimized GLP-1 Agonist Scaffolds

In a patent-protected GLP-1 receptor agonist series (US11897851 and US10208019), elaborated molecules containing the 4-chloro-2-fluorobenzyloxy motif achieved GLP-1R agonist EC50 values as low as 50 nM (BDBM349676) and 59.2 nM (BDBM536989) in HEK293/CRE-Luc cell-based functional assays measuring cAMP accumulation via HTRF [1][2]. By contrast, suboptimal elaboration of the same core motif yielded EC50 values of >1000 nM (BDBM537010) and 1500 nM (BDBM537002) [3], demonstrating a >20-fold potency window dependent on the choice of appended groups. Notably, the 4-chloro-2-fluorophenyl regioisomer in a related but distinct chemotype produced an EC50 of 3100 nM, while its 2-chloro-4-fluorophenyl counterpart shifted to 2600 nM (Δ = 16%) [4].

GLP-1 receptor Type 2 diabetes Obesity Metabolic disease

Commercial Availability at ≥98% Purity with ISO-Certified Quality Systems Supports Reproducible SAR Campaigns

The target compound is stocked by multiple suppliers at ≥98% purity (HPLC), with batch-specific QC documentation including NMR, HPLC, and GC traces available . One supplier (MolCore) explicitly markets the compound under an ISO-certified quality system suitable for global pharmaceutical R&D and quality control applications . In contrast, the 2-chlorobenzyl analog (CAS 1346707-09-2) is typically offered at 95% minimum purity , while the 4-fluorobenzyl regioisomer (CAS 1346707-08-1) is also available at 95%+ or 98% depending on the source , but with fewer suppliers providing full analytical data packages.

Procurement Reproducibility Quality control ISO certification

Procurement-Relevant Application Scenarios for 4-Chloro-2-((2-fluorobenzyl)oxy)pyridine (CAS 1346707-06-9)


GLP-1 Receptor Agonist Lead Optimization and Patent Landscape Navigation

The 4-chloro-2-fluorobenzyloxy motif is a core fragment in multiple GLP-1 agonist patents from Structure Therapeutics (US11897851, US10208019), with elaborated compounds achieving EC50 values of 50–109 nM in cell-based functional assays [1]. Medicinal chemistry teams pursuing oral small-molecule GLP-1 agonists for type 2 diabetes and obesity should prioritize this specific building block to access SAR space validated in the patent literature, rather than using regioisomeric or halogen-substituted analogs that may fall outside existing composition-of-matter claims while still introducing unpredictable potency shifts.

Physicochemical Property-Driven Library Design for CNS-Penetrant Candidates

With a calculated LogP of 3.45 and PSA of 22.12 Ų , this building block resides within favorable CNS drug-like space (LogP 2–5, PSA < 90 Ų). Its lower lipophilicity relative to the 2-chlorobenzyl analog (ΔLogP = -0.67) [2] makes it the preferred intermediate when designing compound libraries targeting CNS receptors where excessive lipophilicity is associated with increased metabolic clearance and hERG-related toxicity risks.

Fragment-Based Kinase Inhibitor Discovery Requiring Orthogonal Coupling Handles

The 4-chloro substituent on the pyridine ring serves as a versatile handle for SNAr reactions and transition metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Negishi), while the 2-fluorobenzyl ether provides a distinct electronic environment that influences regioselectivity in subsequent elaborations [3]. Fragment-based drug discovery programs targeting kinases such as FGFR4—where related 4-chloro-2-fluorobenzyl-containing analogs have achieved IC50 values of 29–76 nM [4]—can use this building block as a privileged fragment for hit expansion with two orthogonal vectors for library synthesis.

Quality-Controlled Intermediate Supply for Multi-Step GMP-Relevant Synthesis

Available at ≥98% purity with ISO-certified quality systems and batch-specific analytical data (NMR, HPLC, GC) , this compound meets the documentation requirements for use in later-stage preclinical development and early GMP campaigns. The consistent purity grade reduces the need for in-house repurification, directly lowering labor costs and accelerating timelines for medicinal chemistry teams scaling up from milligram to multi-gram synthesis.

Quote Request

Request a Quote for 4-Chloro-2-((2-fluorobenzyl)oxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.